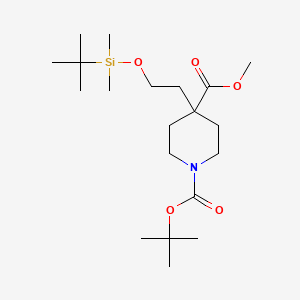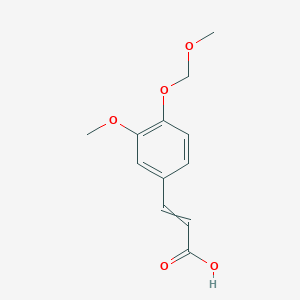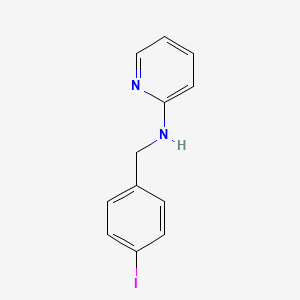
1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate
Descripción general
Descripción
1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methoxycarbonyl group, and a tert-butyldimethylsilyloxy group attached to a piperidine ring. It is widely used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methoxycarbonyl-4-(2-(tert-butyldimethylsilyloxy)eth-1-yl)piperidine-1-carboxylate typically involves multiple stepsThe tert-butyldimethylsilyloxy group is then introduced through a silylation reaction using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsilyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl 4-methoxycarbonyl-4-(2-(tert-butyldimethylsilyloxy)eth-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of piperidine derivatives on various biological systems. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the chemical industry, tert-butyl 4-methoxycarbonyl-4-(2-(tert-butyldimethylsilyloxy)eth-1-yl)piperidine-1-carboxylate is used in the production of specialty chemicals and materials. It can be utilized in the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-methoxycarbonyl-4-(2-(tert-butyldimethylsilyloxy)eth-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate: This compound is a key intermediate in the synthesis of Vandetanib, a drug used for the treatment of thyroid cancer.
Uniqueness: 1-(tert-Butyl) 4-methyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1,4-dicarboxylate is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C20H39NO5Si |
|---|---|
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl 4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H39NO5Si/c1-18(2,3)26-17(23)21-13-10-20(11-14-21,16(22)24-7)12-15-25-27(8,9)19(4,5)6/h10-15H2,1-9H3 |
Clave InChI |
GDPGNBVZGJLPQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO[Si](C)(C)C(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(tert-butylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine](/img/structure/B8445221.png)

![6-(3,5-dimethoxyphenyl)-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8445234.png)



![[3-Fluoro-4-(4-methyl-imidazol-1-yl)-phenyl]-thiourea](/img/structure/B8445260.png)


![(1S,5R)-1-tert-Butoxycarbonylamino-6,6-difluoro-3-azabicyclo[3,3,0]octane](/img/structure/B8445285.png)




